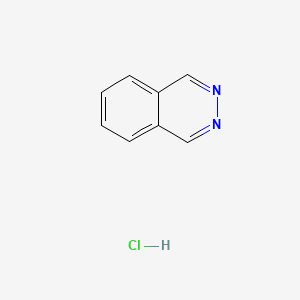

Phthalazine hydrochloride

Description

Properties

Molecular Formula |

C8H7ClN2 |

|---|---|

Molecular Weight |

166.61 g/mol |

IUPAC Name |

phthalazine;hydrochloride |

InChI |

InChI=1S/C8H6N2.ClH/c1-2-4-8-6-10-9-5-7(8)3-1;/h1-6H;1H |

InChI Key |

VVZNYMSMDNYBQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=NN=CC2=C1.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phthalazine and Its Derivatives

Classical and Evolving Cyclocondensation Reactions in Phthalazine (B143731) Synthesis

Cyclocondensation reactions represent the foundational and most classical approach to synthesizing the phthalazine core. These methods typically involve the reaction of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

Condensation of Phthalic Anhydride (B1165640) with Hydrazine Derivatives

The reaction between phthalic anhydride and hydrazine derivatives is a primary and widely utilized method for the synthesis of phthalazinones, which are key precursors to various phthalazine compounds. longdom.org This reaction typically involves heating phthalic anhydride with hydrazine hydrate (B1144303), often in a solvent like ethanol (B145695) or acetic acid. longdom.orgresearchgate.net The initial product is phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione), which can then be further modified. longdom.org For instance, treatment of phthalhydrazide with reagents like phosphorus oxychloride can lead to the formation of 1,4-dichlorophthalazine, a versatile intermediate for further functionalization.

Several variations of this method exist. For example, Friedel-Crafts acylation of an aromatic hydrocarbon with phthalic anhydride yields a 2-aroylbenzoic acid, which can then be cyclized with hydrazine hydrate to produce 4-substituted phthalazin-1(2H)-ones. longdom.orgsci-hub.se

Utilization of Malonic Acid and Substituted Benzoic Acids

The synthesis of phthalazine derivatives can also be achieved using malonic acid and substituted benzoic acids as starting materials. One reported method involves refluxing phthalic anhydride with malonic acid in pyridine (B92270) to produce an acetyl benzoic acid intermediate. sci-hub.se This intermediate can then undergo further transformations, including esterification and bromination, followed by cyclization with hydrazine hydrate to yield a 4-substituted phthalazinol. sci-hub.se

Substituted benzoic acids, particularly 2-benzoyl benzoic acid, serve as valuable precursors for phthalazinone derivatives. The cyclocondensation of 2-benzoyl benzoic acid with hydrazine sulfate (B86663) under basic conditions provides a direct route to 4-phenylphthalazin-1(2H)-one. sci-hub.se This approach highlights the utility of ortho-substituted benzoic acids in constructing the phthalazine ring system.

Cyclization Strategies for Phthalazinone Formation

The formation of the phthalazinone ring is a critical step in many synthetic routes. Cyclization is often achieved by reacting a suitable precursor, such as a 2-acylbenzoic acid or its ester, with hydrazine. sci-hub.se The reaction conditions for this cyclization can vary, often involving refluxing in a solvent like ethanol or acetic acid. longdom.org In some cases, acidic or basic catalysts are employed to facilitate the ring-closure.

For instance, the cyclization of 2-aroylbenzoic acids with hydrazine hydrate is a common method for preparing 4-arylphthalazin-1-ones. longdom.org Another strategy involves the intramolecular cyclization of ortho-(formylalkylated)-2,3-dihydrophthalazine-1,4-diones, which can be achieved using reagents like Lawesson's reagent to yield diazepino[1,2-b]phthalazine-diones. researchgate.net These diverse cyclization strategies offer flexibility in accessing a wide array of phthalazinone-based structures.

Multi-Component Reaction Approaches for Diverse Phthalazine Architectures

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. academie-sciences.fr

Three-Component Syntheses (e.g., Phthalhydrazide, Aldehyde, Active Methylene (B1212753) Compounds)

One of the most prominent three-component reactions for synthesizing phthalazine derivatives involves the condensation of phthalhydrazide, an aldehyde, and an active methylene compound such as malononitrile (B47326) or ethyl cyanoacetate. longdom.orgorientjchem.org This reaction, often conducted in a one-pot fashion, leads to the formation of highly functionalized 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. orientjchem.orgscispace.com

The choice of catalyst is crucial for the success of this reaction, with a variety of catalysts being reported, including p-toluenesulfonic acid (PTSA), triethylamine, and ionic liquids like [Bmim]OH. longdom.org The reaction mechanism typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of phthalhydrazide and subsequent cyclization. scispace.com This methodology has been successfully applied to a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. orientjchem.org The use of ultrasound irradiation has also been shown to improve reaction rates and yields. nih.govscilit.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Catalyst Examples |

| Phthalhydrazide | Aromatic Aldehyde | Malononitrile | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | p-TSA, Et3N, [Bmim]OH, Cu(OTf)2, NaHCO3 |

| Phthalhydrazide | Aromatic Aldehyde | Ethyl Cyanoacetate | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | p-TSA, Et3N, NaHCO3 |

| Isatin | Malononitrile | Phthalhydrazide | Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] | Piperidine, Quinidine-derived squaramide |

Four-Component Condensations for Complex Phthalazine Frameworks

Expanding on the three-component approach, four-component reactions (4CRs) offer an even more convergent strategy for the synthesis of complex phthalazine-containing scaffolds. A common 4CR for this purpose involves the reaction of phthalic anhydride, hydrazine hydrate, an aldehyde, and an active methylene compound or a 1,3-dicarbonyl compound like dimedone. journal-vniispk.runih.govcore.ac.uk This one-pot synthesis directly yields complex heterocyclic systems such as 2H-indazolo[2,1-b]phthalazine-triones. academie-sciences.frbibliomed.org

The reaction mechanism is thought to begin with the in situ formation of phthalhydrazide from phthalic anhydride and hydrazine hydrate. academie-sciences.fr This is followed by a Knoevenagel condensation of the aldehyde with the active methylene or dicarbonyl compound, and subsequent Michael addition and cyclization involving the phthalhydrazide. academie-sciences.fr A variety of catalysts have been employed to promote this transformation, including Brønsted acidic ionic liquids, silica (B1680970) sulfuric acid, and cerium(IV) sulfate. academie-sciences.fr These 4CRs are highly efficient and allow for the assembly of intricate molecular architectures from simple and readily available starting materials.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Catalyst Examples |

| Phthalic Anhydride | Hydrazine Hydrate | Aromatic Aldehyde | Malononitrile | 3-Amino-1-aryl-5,10-dioxo-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile | Potassium Carbonate, [DBUH][OAc] |

| Phthalic Anhydride | Hydrazine Hydrate | Aromatic Aldehyde | Dimedone | 2H-Indazolo[2,1-b]phthalazine-trione | p-TSA, Silica Sulfuric Acid, Ce(SO4)2 |

| Phthalimide | Hydrazine Hydrate | Benzaldehyde | Malononitrile/Ethyl Cyanoacetate | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | Basic ionic liquids, Triethylamine |

Regioselective Synthesis of Substituted Phthalazines

Another example of regioselective synthesis is the visible-light photoredox-catalyzed, metal-free, one-pot tandem reaction to produce C4-phosphorylated phthalazin-1(2H)-ones. researchgate.net This three-component transformation of arylhydrazines, 2-formylbenzoic acids, and diarylphosphine oxides proceeds under mild conditions. researchgate.net The use of an organic photocatalyst, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), and potassium persulfate (K2S2O8) as an oxidant allows for the regiospecific introduction of a phosphoryl group at the C4-position, affording a variety of phosphorylated products in high yields (73–91%). researchgate.net

The regioselective reactions of luminol (B1675438) with 1,3-cyclohexanedione (B196179) or malononitrile, catalyzed by 2-(1′-methylimidazolium-3-yl)-1-ethyl sulfate, have been developed to synthesize 7-amino-3,4-dihydro-2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones and 3,9-diamino-5,10-dihydro-5,10-dioxo-1H-pyrazolo[1,2-b]phthalazine-2-carbonitriles, respectively, in good to excellent yields and short reaction times. researchgate.net

Catalytic Systems in Phthalazine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of phthalazines has greatly benefited from the development of various catalytic systems.

Transition metal catalysis, particularly using palladium, has become an indispensable tool for constructing the phthalazine core. researchgate.netsioc-journal.cn Palladium-catalyzed carbonylation reactions are especially prominent for the synthesis of phthalazinones. researchgate.net A common strategy involves the carbonylative coupling of 2-bromobenzaldehydes with hydrazines. nih.gov This method efficiently constructs the phthalazinone ring system by introducing a carbonyl group and forming the heterocyclic ring in a single catalytic cycle. nih.gov

Another versatile palladium-catalyzed, one-pot synthesis of phthalazinones utilizes 2-halomethyl benzoates, paraformaldehyde as a cost-effective C1 source, and aryl hydrazines. acs.org This process allows for the selective formation of various substituted phthalazinones in good yields. acs.org Furthermore, a three-component cascade process catalyzed by palladium has been reported for the synthesis of phthalazone (B110377) derivatives. nih.gov This cascade involves the carbonylation of an aryl iodide in the presence of a Michael acceptor to form an acylpalladium species, which is then intercepted by a hydrazine nucleophile, leading to the desired phthalazone structure. nih.gov

The synthesis of 1,2,3,4-tetrahydrophthalazin-1-one and 1,2,3,4-tetrahydrophthalazin-1,4-dione derivatives has been achieved through the palladium-catalyzed hydrazinocarbonylation of 2-iodobenzyl bromide and 1,2-diiodobenzene. researchgate.net These reactions highlight the utility of palladium catalysis in constructing both aromatic and partially saturated phthalazine ring systems.

Table 1: Examples of Palladium-Catalyzed Phthalazine Synthesis

| Starting Materials | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Bromobenzaldehydes, Hydrazines, CO | Palladium catalyst | Phthalazinones | Efficient carbonylative coupling. | nih.gov |

| 2-Halomethyl benzoates, Paraformaldehyde, Aryl hydrazines | Palladium catalyst | Substituted Phthalazinones | Uses inexpensive paraformaldehyde as a C1 source. | acs.org |

| Aryl iodide, Michael acceptor, Hydrazine | Palladium catalyst | Phthalazones | Three-component cascade process. | nih.gov |

| 2-Iodobenzyl bromide, Hydrazine, CO | Palladium catalyst | 1,2,3,4-Tetrahydrophthalazin-1-one | Hydrazinocarbonylation of a bifunctional substrate. | researchgate.net |

Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media for the synthesis of phthalazine derivatives. nih.gov Their unique properties, such as low vapor pressure, thermal stability, and recyclability, make them attractive alternatives to traditional volatile organic solvents. nih.govacademie-sciences.fr

One approach involves the use of task-specific ionic liquids like diisopropyl ethyl ammonium (B1175870) acetate (B1210297) (DIPEAc) as a catalyst for the one-pot condensation of aldehydes, malononitrile, and phthalhydrazide to form 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. figshare.com This method provides high yields and the ionic liquid can be recycled multiple times without a significant loss in activity. figshare.com Similarly, triethanolammonium-based ionic liquids, such as triethanolammonium (B1229115) acetate ([TEAH][OAc]), have been shown to effectively catalyze the four-component condensation of aldehydes, hydrazine hydrate, anhydrides (succinic or phthalic), and 1,3-dicarbonyl compounds under solvent-free conditions. nih.gov

DBU-based ionic liquids, such as [Bn-DBU][TFA], have also been employed as efficient catalysts for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. rsc.org DFT calculations suggest that the catalytic effect stems from the intrinsic ionic properties of the IL rather than it acting as a simple base. rsc.org Furthermore, novel disulfonic acid-functionalized pyrazole-derived ionic liquids have been synthesized and used as highly active Brønsted acid catalysts for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones under solvent-free conditions, offering high yields and short reaction times. bohrium.com

Table 2: Ionic Liquids in Phthalazine Derivative Synthesis

| Ionic Liquid Catalyst | Reaction Type | Product | Conditions | Reference |

|---|---|---|---|---|

| Diisopropyl Ethyl Ammonium Acetate (DIPEAc) | One-pot three-component condensation | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Conventional reflux or microwave irradiation | figshare.com |

| Triethanolammonium Acetate ([TEAH][OAc]) | One-pot four-component condensation | Indazolo[2,1-b]phthalazine derivatives | Solvent-free, room temperature | nih.gov |

| [Bn-DBU][TFA] | Three-component reaction | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | One-pot | rsc.org |

| 3,5-dimethyl-1,2-disulfonic acid-1H-pyrazolium chloride | One-pot three-component reaction | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Solvent-free, 60°C | bohrium.com |

Brønsted acids are effective catalysts for various organic transformations, including the synthesis of phthalazine derivatives, often through multi-component reactions. L-proline, a naturally occurring amino acid, can act as a bifunctional organocatalyst in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. researchgate.net Its amino group functions as a Lewis base while the carboxylic acid group acts as a Brønsted acid. A zinc-proline complex (Zn[L-proline]2) has been successfully used to catalyze the one-pot, three-component reaction of aromatic aldehydes, malononitrile, and phthalhydrazide in an aqueous polyethylene (B3416737) glycol (PEG-400) medium. researchgate.net

Novel nano-sized N-sulfonic acid catalysts have also been developed and utilized for the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives. nih.gov For instance, 4,4'-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium) tetrachloride, a nano-sized N-sulfonated Brønsted acidic homogeneous catalyst, has been shown to be highly efficient for promoting the one-pot synthesis of these triones under solvent-free conditions, resulting in high yields and short reaction times. nih.gov The use of Brønsted acidic ionic liquids, such as 2-pyrrolidonium hydrogensulfate, also provides an efficient and reusable catalytic system for the four-component synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives. academie-sciences.fr

Modern Synthetic Techniques for Enhanced Efficiency

To meet the demands of green chemistry and process efficiency, modern synthetic techniques are increasingly being applied to the synthesis of phthalazine derivatives. These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures.

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating a wide range of chemical reactions. tandfonline.com The application of microwave irradiation in the synthesis of phthalazine derivatives has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. tandfonline.comresearchgate.net

For example, the palladium-catalyzed carbonylation of o-bromo benzaldehydes with phenyl hydrazine using Mo(CO)6 as a solid CO source can be efficiently carried out under microwave irradiation to produce phthalazinones. researchgate.net This method avoids the handling of toxic carbon monoxide gas and is suitable for small-scale synthesis. researchgate.net

Microwave irradiation has also been successfully employed in the multi-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. figshare.comarabjchem.org In the presence of a catalytic amount of p-sulfonic acid calix researchgate.netarene and using green solvents like ethyl lactate, the one-pot, three-component reaction of aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and phthalhydrazide can be completed in as little as 10 minutes with excellent yields. arabjchem.org Similarly, the synthesis of novel chlorophthalazine derivatives through nucleophilic substitution reactions with various amines and hydrazine derivatives is significantly accelerated under microwave irradiation, demonstrating the broad applicability of this green chemistry technique. tandfonline.comtandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Conventional Reflux | Longer | Good | figshare.com |

| Microwave Irradiation | Shorter | Up to 94% | figshare.com | |

| Chlorophthalazine derivatives | Conventional Heating | Longer | Lower | tandfonline.com |

| Microwave Irradiation | Shorter | Higher | tandfonline.com | |

| Phthalazine-triones | Conventional Heating | Not specified | Not specified | arabjchem.org |

| Microwave Irradiation | 10 minutes | 51-94% | arabjchem.org |

One-Pot Synthetic Strategies

One-pot, multi-component reactions (MCRs) have become a cornerstone in the synthesis of complex heterocyclic systems due to their efficiency, atom economy, and procedural simplicity. For phthalazine derivatives, particularly fused systems, these strategies are well-documented.

A prominent example is the three-component condensation of phthalhydrazide, an aromatic aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate. thieme-connect.com This reaction efficiently yields 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. thieme-connect.com The versatility of this approach is demonstrated by the variety of catalysts and conditions that can be employed, including:

Ionic Liquids : 1-Butyl-3-Methyl Imidazolium Bromide ([BMIM]Br) with p-toluenesulfonic acid (p-TSA) as a catalyst at 100 °C provides excellent yields. thieme-connect.comderpharmachemica.com

Nanoparticle Catalysis : Magnetically separable NiFe₂O₄ nanoparticles have been used as an efficient, reusable heterogeneous catalyst for a four-component reaction starting from phthalic anhydride and hydrazine monohydrate. derpharmachemica.com

Green Catalysts : Boric acid under solvent-free microwave irradiation offers an eco-friendly and rapid method for synthesizing pyrazolo phthalazine diones. rasayanjournal.co.in

Biocatalysis : Lipase from Aspergillus niger has been successfully used to catalyze the multicomponent synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, presenting an environmentally friendly alternative. nih.gov

Ultrasound Irradiation : The use of ultrasound has been shown to improve reaction rates and yields in the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives. mdpi.com

A novel one-pot strategy for synthesizing substituted phthalazines from aromatic aldehydes has also been developed, which tolerates a range of substituents and provides the products in good to excellent yields. acs.org Furthermore, combining click chemistry with MCRs, a one-pot, four-component reaction of phthalhydrazide, aromatic propargyloxy aldehydes, an active methylene compound, and an azide (B81097) has been used to synthesize [(1,2,3-triazol-4-yl)methoxy-phenyl]-2H-indazolo[2,1-b]phthalazine-trione derivatives. nih.gov

Table 1: Examples of One-Pot Syntheses for Phthalazine Derivatives

| Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Phthalhydrazide, Benzaldehyde, Malononitrile | p-TSA, [bmim]Br, 100°C | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | 94% | thieme-connect.com |

| Phthalic Anhydride, Hydrazine Monohydrate, Aldehyde, Malononitrile | Nano NiFe₂O₄, 55°C | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | Excellent | derpharmachemica.com |

| Phthalic Anhydride, Hydrazine Monohydrate, Aldehyde, Malononitrile | Boric Acid, Microwave, Solvent-free | Pyrazolo Phthalazine Dione | Excellent | rasayanjournal.co.in |

| Isatin, Malononitrile, Phthalhydrazide | Piperidine, Ultrasound | 3'-Aminospiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine]-2,5',10'-trione | >90% | mdpi.com |

| Aromatic Aldehydes, Hydrazine, etc. | Bidentate Lewis Acid | 1,2-Diazine (Phthalazine) | Good to Excellent | acs.org |

Functionalization and Derivatization of the Phthalazine Nucleus

The modification of the pre-formed phthalazine core is crucial for developing new derivatives with tailored properties. This involves various reactions that introduce new functional groups or build additional heterocyclic rings onto the phthalazine framework.

Halogenation Reactions (e.g., Chlorination of Phthalazinone Intermediates)

Halogenation is a key step for subsequent functionalization, as the halogen atom acts as a good leaving group for nucleophilic substitution reactions. The chlorination of phthalazinone intermediates is a common strategy.

For instance, phthalazinone can be converted to chlorophthalazine using reagents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). jst.go.jp This process is fundamental for preparing precursors for a wide range of derivatives. jst.go.jp The resulting 1-chlorophthalazine (B19308) is a versatile intermediate. Similarly, 1,4-dihydroxyphthalazine can be treated with POCl₃ to yield 1,4-dichlorophthalazine. The synthesis of 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one is another example, involving the introduction of both bromo and chloromethyl groups onto the phthalazinone scaffold, creating a highly reactive intermediate for further synthesis.

Nucleophilic Substitution Reactions to Introduce Diverse Substituents

The halogen atoms on the phthalazine ring, particularly at the C1 and C4 positions, are susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups.

Reaction with Amines : 1-halogenated or 1,4-dihalogenated phthalazines readily react with primary and secondary amines to afford mono- or di-substituted amino-phthalazine derivatives. longdom.orglongdom.org

Reaction with Hydrazine : The chlorine atom in chlorophthalazine can be displaced by hydrazine hydrate to produce 1-hydrazinophthalazine, a key precursor for building fused heterocyclic systems like triazolophthalazines. jst.go.jp

Reaction with Alkoxides : 1-chlorophthalazine reacts with ethoxide ions to form 1-ethoxyphthalazine, demonstrating the reactivity of the halogenated position towards oxygen nucleophiles. du.edu.eg

Formation of Phosphonates : In an unusual reaction, phthalazine can undergo nucleophilic substitution with diisopropylphosphite in the presence of metallic sodium to form 1-phthalazinephosphonic acid. tandfonline.com

These substitution reactions are fundamental for creating libraries of phthalazine derivatives for various applications. longdom.org

Synthesis of Fused Heterocyclic Systems (e.g., Pyrazolo[1,2-b]phthalazines, Triazolo[3,4-a]phthalazines)

Fusing other heterocyclic rings to the phthalazine nucleus generates polycyclic systems with significant chemical and biological interest.

Pyrazolo[1,2-b]phthalazines : As previously mentioned, these are commonly synthesized via one-pot, multi-component reactions involving phthalhydrazide, aldehydes, and active methylene compounds. thieme-connect.comnih.govchemrevlett.com These reactions lead to the formation of the 1H-pyrazolo[1,2-b]phthalazine-5,10-dione core structure. thieme-connect.com Various catalysts, including ionic liquids, nanoparticles, and enzymes, have been optimized for this synthesis. thieme-connect.comderpharmachemica.comnih.govsioc-journal.cn

Triazolo[3,4-a]phthalazines : The synthesis of this ring system often starts from 1-hydrazinophthalazine. nih.gov Reaction of 1-hydrazinophthalazine with aromatic aldehydes yields hydrazones, which can then undergo catalytic dehydrogenative cyclization to afford 3,6-diaryl-1,2,4-triazolo[3,4-a]phthalazines. medicaljournal-ias.org Alternatively, 1-chlorophthalazine can be reacted with aromatic acid hydrazides to obtain the same fused system. medicaljournal-ias.org A facile one-pot procedure from 4-chloro-1-phthalazinyl-arylhydrazones using a silver(I) salt for C-H dehydrogenative cyclization has also been reported to produce 3-aryl-6-piperazin-1,2,4-triazolo[3,4-a]phthalazines in excellent yields. rsc.org These compounds are designed as cyclic versions of phthalazine-based aryl/heteroarylhydrazones. rsc.org

Preparation of Phthalazine Hybrid Molecules (e.g., Phthalazinone-Dithiocarbamate Hybrids, β-Lactam Derivatives, Glycosylated Phthalazines)

Molecular hybridization involves combining the phthalazine core with other pharmacologically relevant moieties to create new chemical entities.

Phthalazinone-Dithiocarbamate Hybrids : These hybrids have been synthesized by first preparing aminoalkyl phthalazinone derivatives. nih.govnih.gov A subsequent one-pot reaction of the amino intermediate with carbon disulfide and various benzyl (B1604629) or propargyl bromides yields the final phthalazinone-dithiocarbamate hybrids. nih.govnih.govresearchgate.net Two series of these compounds have been described where the dithiocarbamate (B8719985) group is attached either at the N2 or C4 position of the phthalazinone ring. nih.govnih.gov

β-Lactam Derivatives : Phthalazine-substituted β-lactam derivatives have been synthesized starting from a 2H-indazolo[2,1-b]phthalazine-trione derivative. balikesir.edu.trnih.gov This precursor is prepared via a multicomponent reaction, and its nitro group is reduced to an amine. balikesir.edu.trresearchgate.netresearchgate.net The resulting amino compound is reacted with aromatic aldehydes to form imines, which then undergo a [2+2] cycloaddition reaction with ketenes (generated from acetoxyacetyl chloride) to produce the final β-lactam hybrids. balikesir.edu.trnih.govresearchgate.net

Glycosylated Phthalazines : The synthesis of glycosylated phthalazines can be achieved by reacting phthalazinone derivatives with activated sugar precursors. jst.go.jpjst.go.jp For example, phthalazinones react with 2-bromoglucoside tetraacetate in the presence of a base to give peracetylated N-glycosides, which can be deacetylated to yield the final N-glycosylated phthalazinones. jst.go.jpjst.go.jp Similarly, S-nucleosides can be prepared by glycosylating phthalazinethione derivatives. mdpi.com

Advanced Spectroscopic and Analytical Characterization of Phthalazine Compounds

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of phthalazine (B143731) hydrochloride is expected to show characteristic bands that can be assigned to specific vibrational modes of the molecule.

In the solid state, the FT-IR spectrum of phthalazine hydrochloride would exhibit significant differences compared to that of the parent phthalazine molecule due to the protonation of one or both of the nitrogen atoms and the presence of the chloride counter-ion. The protonation leads to the formation of N-H bonds, which give rise to distinct stretching and bending vibrations.

Key Spectral Features:

N-H Stretching: A broad absorption band is anticipated in the region of 2500-3000 cm⁻¹, characteristic of the stretching vibration of the newly formed N-H bond in the protonated phthalazinium cation. This broadening is a result of hydrogen bonding interactions with the chloride anion.

Aromatic C-H Stretching: The stretching vibrations of the aromatic C-H bonds are typically observed in the 3000-3100 cm⁻¹ region.

Ring Stretching Vibrations: The stretching vibrations of the phthalazine ring system, involving C=C and C=N bonds, are expected to appear in the 1400-1650 cm⁻¹ range. Protonation of the nitrogen atoms can cause a noticeable shift in the positions and intensities of these bands compared to the neutral phthalazine molecule.

In-plane and Out-of-plane Bending: The in-plane and out-of-plane bending vibrations of the C-H and N-H bonds, as well as ring deformation modes, are found in the fingerprint region below 1400 cm⁻¹.

Interactive Table 1: Characteristic FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3100-3000 | Aromatic C-H Stretch | Sharp to medium intensity bands |

| ~3000-2500 | N-H Stretch | Broad and strong band due to hydrogen bonding |

| ~1650-1400 | C=C and C=N Ring Stretch | Multiple bands of varying intensity |

| ~1400-1000 | In-plane C-H Bending | Several sharp bands |

| Below 1000 | Out-of-plane C-H Bending | Characteristic bands for the substitution pattern |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

The FT-Raman spectrum of this compound would be dominated by vibrations of the aromatic ring system. The protonation of the nitrogen atoms would also influence the Raman spectrum.

Key Spectral Features:

Ring Breathing Modes: The symmetric "breathing" vibrations of the phthalazine ring are expected to produce strong and sharp bands in the Raman spectrum, typically in the 1000-1100 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations will also be present in the Raman spectrum, usually as strong bands around 3050 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the double bonds within the ring system will give rise to intense bands in the 1400-1650 cm⁻¹ region.

Interactive Table 2: Expected FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Description |

| ~3050 | Aromatic C-H Stretch | Strong intensity |

| ~1620 | Ring C=C Stretch | Strong intensity |

| ~1580 | Ring C=N Stretch | Medium to strong intensity |

| ~1050 | Ring Breathing Mode | Strong, sharp band |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are significantly influenced by the protonation of the nitrogen atoms. The positive charge on the nitrogen atoms leads to a deshielding effect on the adjacent protons, causing their signals to appear at a lower field (higher ppm values) compared to the neutral phthalazine molecule.

The phthalazine ring has a plane of symmetry, resulting in four distinct proton signals. The protons on the pyridazine (B1198779) ring (H-1 and H-4) and the protons on the benzene (B151609) ring (H-5, H-6, H-7, and H-8) will show characteristic splitting patterns due to spin-spin coupling.

Interactive Table 3: ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-4 | Downfield shift from 9.5 ppm | Singlet or narrow multiplet | - |

| H-5, H-8 | Downfield shift from 8.1 ppm | Multiplet | ortho, meta, and para coupling |

| H-6, H-7 | Downfield shift from 7.9 ppm | Multiplet | ortho, meta, and para coupling |

Note: The exact chemical shifts for this compound may vary depending on the solvent and concentration. The values for the parent phthalazine are provided as a reference, with the expectation of a downfield shift upon protonation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound will also exhibit downfield shifts for the carbon atoms, particularly those adjacent to the protonated nitrogen atoms. The symmetry of the molecule will result in four distinct signals for the eight carbon atoms.

Interactive Table 4: ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1, C-4 | Downfield shift from 151.9 ppm |

| C-4a, C-8a | Downfield shift from 127.3 ppm |

| C-5, C-8 | Downfield shift from 127.1 ppm |

| C-6, C-7 | Downfield shift from 133.5 ppm |

Note: The chemical shifts for the parent phthalazine are provided as a reference. Protonation is expected to cause a significant downfield shift, especially for C-1, C-4, C-4a, and C-8a.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For a salt like this compound, techniques such as electrospray ionization (ESI) or chemical ionization (CI) would be employed, which would result in the observation of the protonated phthalazine cation [C₈H₇N₂]⁺. The subsequent fragmentation of this ion provides valuable structural information.

The primary fragmentation pathway of the phthalazine molecular ion involves the loss of a molecule of nitrogen (N₂) to form a stable benzocyclobutadiene radical cation. Further fragmentation can lead to the loss of acetylene (B1199291) (C₂H₂).

Key Fragmentation Pathways:

Loss of N₂: The molecular ion of phthalazine readily loses a molecule of dinitrogen (28 Da) to form a fragment ion with m/z 102.

Loss of HCN: Another possible fragmentation pathway involves the loss of a hydrogen cyanide molecule (27 Da).

Loss of C₂H₂: Subsequent fragmentation of the m/z 102 ion can involve the loss of an acetylene molecule (26 Da) to produce a fragment ion with m/z 76.

Interactive Table 5: Key Mass Spectrometry Fragments for Phthalazine

| m/z | Proposed Fragment |

| 131 | [C₈H₇N₂]⁺ (Protonated Molecular Ion) |

| 130 | [C₈H₆N₂]⁺ (Molecular Ion) |

| 102 | [C₈H₆]⁺ |

| 76 | [C₆H₄]⁺ |

Chromatographic Methodologies for Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and performing quantification of this compound and its related substances. researchgate.net Reversed-phase HPLC methods are commonly developed for this purpose, utilizing columns such as C18 to separate the polar phthalazine compound from its non-polar impurities. researchgate.net

A typical HPLC method for a related compound, hydralazine (B1673433) hydrochloride, employs an Inertsil ODS-3V C18 column with a gradient elution system. researchgate.net The mobile phase often consists of an aqueous buffer (e.g., potassium hydrogen phosphate) and an organic modifier like methanol or acetonitrile. researchgate.netsielc.com Gradient elution allows for the effective separation of impurities with a wide range of polarities. researchgate.net The method's validation includes parameters such as specificity, linearity, accuracy, and precision to ensure reliable and accurate quantification of this compound and its impurities. researchgate.netscispace.com The assessment of peak purity is critical, as co-elution of impurities can lead to inaccurate quantification. sepscience.com

Table 3: Typical HPLC Parameters for Phthalazine/Hydralazine Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | Inertsil ODS-3V C18 (250mm x 4.6mm) | Stationary phase for reversed-phase separation. researchgate.net |

| Mobile Phase A | 0.34 g/L Potassium Hydrogen Phosphate Buffer | Aqueous component for separating polar compounds. researchgate.net |

| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to elute less polar compounds. researchgate.netsielc.com |

| Elution Mode | Gradient | To separate compounds with a wide range of polarities effectively. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. researchgate.net |

| Column Temperature | 30°C | Ensures reproducible retention times. researchgate.net |

| Injection Volume | 10 µL | Standardized volume for quantitative analysis. researchgate.net |

UV-Vis absorbance detection is the most common method used in conjunction with HPLC for the analysis of phthalazine compounds. shimadzu.com This is due to the presence of the aromatic phthalazine ring system, which contains chromophores that absorb light in the ultraviolet range. The detector measures the absorbance of light at a specific wavelength as the analyte passes through a flow cell. shimadzu.comchromatographyonline.com

For quantitative analysis, a specific wavelength where the analyte exhibits maximum absorbance is chosen to ensure the highest sensitivity. chromatographyonline.com In the case of hydralazine hydrochloride analysis, detection is typically performed at 230 nm. researchgate.net A photodiode array (PDA) detector can be used to acquire the entire UV spectrum for any point in the chromatogram. chromatographyonline.com This capability is invaluable for assessing peak purity by comparing spectra across a single chromatographic peak; significant spectral differences can indicate the presence of a co-eluting impurity. sepscience.compan.olsztyn.pl

For analytes that are electrochemically active, HPLC with electrochemical detection (HPLC-ED) offers a highly sensitive and selective alternative to UV-Vis detection. antecscientific.comjasco.hu This technique is applicable whenever a compound can undergo oxidation or reduction. jasco.humdpi.com In amperometric detection, the most common form of ED, a potential is applied to a working electrode in a flow cell. When an electroactive analyte elutes from the column and passes over the electrode, it undergoes an electrochemical reaction (oxidation or reduction), generating a measurable electrical current that is directly proportional to its concentration. antecscientific.comamuzainc.com

The primary advantages of HPLC-ED are its exceptional sensitivity, with detection limits often reaching femtogram levels, and its high selectivity. jasco.huamuzainc.com By carefully selecting the applied potential, it is possible to selectively detect the analyte of interest while minimizing interference from other compounds in the matrix that are not electroactive at that potential. jasco.humdpi.com This makes HPLC-ED particularly useful for analyzing trace levels of phthalazine compounds or their metabolites in complex biological samples. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the superior separation capabilities of HPLC with the definitive identification power of tandem mass spectrometry. synthinkchemicals.comijprajournal.com It is the definitive method for impurity profiling and the structural characterization of unknown process-related impurities and degradation products in pharmaceuticals like this compound. scispace.comsynthinkchemicals.com

In a typical workflow, the HPLC system separates the main active pharmaceutical ingredient (API) from its impurities. synthinkchemicals.com The eluent is then directed into the mass spectrometer's ion source (e.g., ESI). The mass spectrometer first provides the molecular weight of the separated impurity. Subsequently, MS/MS is performed on the impurity's molecular ion to generate a fragmentation pattern. scispace.com This fragmentation data, often combined with high-resolution mass spectrometry (HRMS) for accurate mass measurements, allows for the confident elucidation of the impurity's structure. scispace.com For instance, an unknown impurity in hydralazine hydrochloride was identified as 1-(2-phthalazin-1-ylhydrazino)phthalazine by isolating the impurity and analyzing its structure using LC-MS/MS, NMR, and FTIR. scispace.com This untargeted analysis capability is crucial for ensuring the safety and quality of the drug substance. nih.govresearchgate.net

Gas Chromatography (GC) with Selective Detectors (Nitrogen Selective Detector, Flame Ionization Detector)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. The choice of detector is critical for achieving the desired selectivity and sensitivity. For nitrogen-containing compounds like this compound, Nitrogen Selective Detectors (NSD) and Flame Ionization Detectors (FID) are commonly employed.

Nitrogen Selective Detector (NSD/NCD):

The Nitrogen Selective Detector, also known as a Nitrogen Chemiluminescence Detector (NCD), offers high selectivity and sensitivity for nitrogen-containing compounds. nih.gov This makes it particularly well-suited for analyzing phthalazine derivatives, especially in complex matrices. The principle involves the combustion of the column effluent, which converts nitrogen-containing molecules into nitric oxide (NO). This NO then reacts with ozone to produce excited nitrogen dioxide (NO₂*), which emits light as it decays. The emitted light is detected by a photomultiplier tube, and the signal is proportional to the amount of nitrogen in the analyte.

This detection method is highly specific, sensitive, and provides an equimolar response, meaning the signal is directly proportional to the number of nitrogen atoms in the molecule, simplifying quantification. nih.gov One application involves the determination of hydralazine (a phthalazine derivative) metabolites in urine. In this method, the metabolites are reacted with acetylacetone to create a more volatile pyrazole derivative, which is then analyzed by GC using a nitrogen-specific detector. nih.gov Recent advancements in GC-combustion-MS technology, which also relies on the conversion of nitrogen to nitric oxide, have demonstrated exceptionally low detection limits, reaching as low as 0.02 picograms of nitrogen injected. unime.it

Flame Ionization Detector (FID):

The Flame Ionization Detector (FID) is one of the most common detectors used in gas chromatography for the analysis of organic compounds. scioninstruments.com The effluent from the GC column is mixed with hydrogen and air and then ignited in a flame. youtube.com When organic compounds are burned in this flame, ions and electrons are produced. youtube.com An electrical potential is applied across the flame, and the resulting current generated by the collection of these ions is measured. youtube.com This current is proportional to the number of carbon atoms in the analyte, making the FID a mass-sensitive detector. scioninstruments.com

The FID is known for its high sensitivity, wide dynamic range, and robustness. scioninstruments.comyoutube.com It responds to nearly all carbon-containing compounds, making it a universal detector for organic analysis. chromatographyonline.com However, it is not selective for nitrogen-containing compounds and will also respond to other organic molecules in a sample. youtube.com Therefore, effective chromatographic separation is crucial when using an FID to analyze this compound in the presence of other organic substances. The detector's performance is optimized by controlling the flow rates of the carrier gas, hydrogen, and air. chromatographyonline.com

Elemental Analysis for Compound Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. It serves as a crucial method for verifying the purity and confirming the empirical formula of newly synthesized compounds, including phthalazine derivatives. The technique involves combusting a small, precisely weighed amount of the sample at high temperatures to convert the elements into simple gases (CO₂, H₂O, and N₂). These gases are then separated and quantified, allowing for the calculation of the mass percentage of each element in the original sample.

The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. Research on various phthalazine-based derivatives frequently includes elemental analysis data to validate their structures. nih.govnih.gov

Below are examples of elemental analysis data for several phthalazine derivatives, demonstrating the verification of their chemical formulas.

Table 1: Elemental Analysis Data for Phthalazine Derivatives An interactive table presenting elemental analysis data for various phthalazine compounds, comparing calculated and found percentages of Carbon (C), Hydrogen (H), and Nitrogen (N).

| Compound Molecular Formula | Element | Calculated (%) | Found (%) | Source |

| C₂₀H₂₁N₃O₂ | C | 71.62 | 71.63 | nih.gov |

| H | 6.31 | 6.33 | nih.gov | |

| N | 12.53 | 12.51 | nih.gov | |

| C₂₄H₂₁N₃O₂ | C | 75.18 | 75.20 | nih.gov |

| H | 5.52 | 5.53 | nih.gov | |

| N | 10.96 | 10.92 | nih.gov | |

| C₂₂H₂₃N₃O₂ | C | 73.11 | 73.08 | nih.gov |

| H | 6.41 | 6.39 | nih.gov | |

| N | 11.63 | 11.60 | nih.gov | |

| C₂₀H₂₀N₂O₃ | C | 71.41 | 71.45 | nih.gov |

| H | 5.99 | 5.94 | nih.gov | |

| N | 8.33 | 8.37 | nih.gov |

Specialized Quantitative and Qualitative Analytical Methods

Beyond standard chromatographic and spectroscopic techniques, several specialized methods are employed for the precise quantification and determination of phthalazine compounds.

Potentiometric titration is a widely used analytical method in the pharmaceutical industry for the quantitative analysis of active pharmaceutical ingredients (APIs). americanpharmaceuticalreview.com This technique measures the potential difference between two electrodes immersed in a solution as a titrant of known concentration is added. sips.org.in The endpoint of the titration is identified by a sharp change in the measured potential, corresponding to the equivalence point of the reaction.

This method is valuable for assaying the purity of substances and can be applied to both aqueous and non-aqueous solutions. metrohmusa.com For basic compounds like this compound, an acid-base titration would be performed, typically using a standard solution of a strong base as the titrant. The setup involves an indicator electrode (such as a glass pH electrode) and a reference electrode (like a saturated calomel or Ag/AgCl electrode), whose potential remains constant. sips.org.in The potential of the indicator electrode changes with the concentration of the analyte during the titration.

The technique is highly accurate and reproducible, making it a staple for quality control in pharmaceutical analysis. metrohmusa.com It can be automated to improve efficiency and reduce human error. metrohmusa.com In cases where only a small amount of a new drug compound is available, such as in early development, potentiometric microtitration methods can be utilized. americanpharmaceuticalreview.com

Colorimetric methods are a form of spectrophotometric analysis that relies on the formation of a colored product from a reaction involving the analyte of interest. The intensity of the color, which is proportional to the concentration of the analyte, is measured using a spectrophotometer at a specific wavelength (λmax).

A colorimetric method has been developed for the quantitative determination of hydralazine hydrochloride in pharmaceutical dosage forms. researchgate.net This method is based on the condensation reaction between the hydrazine (B178648) group of hydralazine and the aldehyde group of vanillin in an acidic medium. researchgate.net This coupling reaction forms a colored hydrazone product. researchgate.net

The resulting yellow-colored hydrazone exhibits a maximum absorbance at a wavelength of 390 nm. researchgate.net The method was found to obey Beer's law in the concentration range of 4-20 µg/mL, indicating a linear relationship between absorbance and concentration. researchgate.net The molar absorptivity was calculated to be 1.429 x 10⁴ L mol⁻¹cm⁻¹. researchgate.net A key advantage of this technique is its simplicity, speed, and high sensitivity, without requiring heating or complex extraction procedures. researchgate.net

In complex sample analysis, chromatographic peaks of different compounds can overlap, making accurate quantification difficult. Chemometric approaches are mathematical and statistical methods used to extract meaningful information from complex chemical data. These techniques can be applied to resolve and quantify analytes even in cases of severe peak overlap in chromatograms. nih.gov

Methods such as the generalized rank annihilation method (GRAM) and parallel factor analysis (PARAFAC) are powerful tools for analyzing data from chromatographic systems, including comprehensive two-dimensional chromatography. nih.gov These methods analyze the entire data matrix produced during a chromatographic run (e.g., time vs. absorbance). By applying mathematical models, they can deconvolute the overlapping signals into the individual contributions of each component, providing both qualitative (e.g., a resolved spectrum) and quantitative (e.g., concentration) information. nih.gov

For instance, by analyzing data from a sample and a standard-addition sample, these trilinear chemometric methods can mathematically resolve the signal of the target analyte from interfering signals. nih.gov The combined use of GRAM followed by PARAFAC has been shown to significantly improve quantitative accuracy and precision compared to using either method alone. nih.gov These advanced data analysis techniques are invaluable for accurately quantifying phthalazine compounds in challenging matrices where baseline separation is not achievable.

Mechanistic Investigations of Phthalazine Mediated Biological Activities

Molecular Target Engagement and Receptor Binding Studies

Characterization of Ligand-Target Interactions

The biological activities of phthalazine (B143731) derivatives are underpinned by their specific interactions with various molecular targets. Molecular docking studies have been instrumental in elucidating the binding modes and affinities of these compounds, providing a rationale for their observed pharmacological effects.

One of the key targets for phthalazine-based compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, which is the formation of new blood vessels. nih.gov Docking studies have revealed that phthalazine derivatives can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain. These interactions are often stabilized by hydrogen bonds with key amino acid residues, such as Cys919, and hydrophobic interactions within the active site. nih.gov The phthalazine core is crucial for anchoring the compounds in the active site, while substitutions on the phthalazine ring can extend into hydrophobic pockets, enhancing binding affinity. nih.gov For instance, certain derivatives with hydrazide and urea (B33335) spacers have demonstrated higher binding affinity for VEGFR-2. nih.gov

Another significant target for phthalazine derivatives is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Inhibition of PARP-1 is a promising strategy in cancer therapy. Molecular docking studies have shown that phthalazine derivatives can fit into the active site of PARP-1, with the phthalazine core playing a vital role in anchoring the molecule. nih.gov Aromatic substitutions on the phthalazine ring can form hydrophobic and π-π stacking interactions, contributing to the inhibitory activity. nih.gov

Furthermore, certain phthalazine sulfonamide derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.gov Docking studies on human CA isoforms (hCA I, II, IX, and XII) have helped to understand the possible interactions of these derivatives within the enzyme's active site, explaining their inhibitory potency and selectivity. nih.gov

The following table summarizes the binding interactions of selected phthalazine derivatives with their respective molecular targets as elucidated by molecular docking studies.

| Derivative Class | Molecular Target | Key Interacting Residues | Type of Interactions |

| Phthalazine-based | VEGFR-2 | Cys919, Asp1046 | Hydrogen bonding, Hydrophobic interactions |

| Phthalazine-based | PARP-1 | Not specified | Hydrophobic interactions, π-π stacking |

| Phthalazine sulfonamides | Carbonic Anhydrases (hCA I, II, IX, XII) | Not specified | Interactions with the active site |

Cellular and Biochemical Mechanisms of Action

Modulation of Cellular Proliferation

Phthalazine derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. This modulation of cellular proliferation is a key aspect of their potential as anticancer agents. Studies have shown that these compounds can inhibit the growth of cancer cells in a dose-dependent manner. nih.gov

The cytotoxic effects of phthalazine derivatives have been evaluated against several cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116). nih.gov For example, certain novel phthalazine derivatives have shown potent cytotoxicity against HCT-116 cells. nih.gov Similarly, other derivatives have exhibited significant anticancer activity against MCF-7 and HepG2 cell lines. nih.gov The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.

The following table presents the IC50 values of selected phthalazine derivatives against various cancer cell lines, illustrating their antiproliferative efficacy.

| Derivative | Cell Line | IC50 (µM) |

| Phthalazine derivative 1 | HCT-116 | 0.32 |

| Phthalazine derivative 2 | HCT-116 | 0.64 |

| Phthalazine derivative 3 | HCT-116 | 1.58 |

| Phthalazine derivative 4 | MCF-7 | 0.15 |

| Phthalazine derivative 5 | HepG2 | 0.09 |

Mechanisms of Apoptosis Induction

In addition to inhibiting cell proliferation, phthalazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis by these compounds is often mediated through the inhibition of specific molecular targets, such as VEGFR-2 and the Epidermal Growth Factor Receptor (EGFR). nih.gov

Treatment of cancer cells with certain phthalazine derivatives leads to a significant increase in the apoptotic cell population. nih.gov For instance, a novel phthalazine derivative was found to induce apoptosis in HCT-116 cells by 21.7-fold compared to untreated cells. nih.gov This was accompanied by cell cycle arrest at the S-phase, preventing the cells from progressing through the cell division cycle. nih.gov

In another study, a different phthalazine derivative induced apoptosis in MDA-MB-231 breast cancer cells by an astounding 64.4-fold. nih.gov This effect was linked to the inhibition of EGFR. nih.gov The process of apoptosis involves a cascade of molecular events, and phthalazine derivatives have been shown to influence various stages of this pathway. The induction of apoptosis is often confirmed by techniques such as flow cytometry using Annexin V/PI staining, which can distinguish between viable, apoptotic, and necrotic cells. nih.gov

Membrane Disruption Mechanisms in Antimicrobial Activity

Certain phthalazine derivatives have been reported to possess antimicrobial activity against a range of bacterial and fungal pathogens. researchgate.netnih.gov While the precise mechanisms are still under investigation for many derivatives, a common mode of action for antimicrobial agents is the disruption of the microbial cell membrane. researchgate.net

The integrity of the cell membrane is vital for microbial survival, as it maintains the cellular electrochemical gradient and controls the passage of substances. Disruption of this barrier leads to leakage of intracellular components and ultimately cell death. researchgate.net While direct evidence for phthalazine hydrochloride specifically disrupting bacterial membranes is limited, studies on related phthalate (B1215562) compounds offer insights into potential mechanisms. For example, dimethyl phthalate has been shown to destroy the cell membrane integrity of Pseudomonas fluorescens. frontiersin.org This was achieved through lipid peroxidation, oxidative stress, and ion imbalance, leading to an increase in membrane fluidity and leakage. frontiersin.org It is plausible that some phthalazine derivatives exert their antimicrobial effects through similar membrane-disrupting mechanisms. The antibacterial activity of these compounds has been observed against both Gram-positive and Gram-negative bacteria. researchgate.net

Nitric Oxide (NO) Release and Vasodilatory Mechanisms

Phthalazine derivatives, most notably hydralazine (B1673433), are known for their vasodilatory effects, which lead to the relaxation of blood vessels and a decrease in blood pressure. nih.gov The precise mechanism of action is complex and may involve multiple pathways. nih.govcvpharmacology.com

One of the proposed mechanisms involves the modulation of intracellular calcium levels in vascular smooth muscle cells. patsnap.com Hydralazine is thought to inhibit the release of calcium from the sarcoplasmic reticulum, a key step in muscle contraction. cvpharmacology.compatsnap.com By reducing the availability of intracellular calcium, the compound promotes muscle relaxation and vasodilation. patsnap.com

Furthermore, there is evidence to suggest that phthalazine derivatives may influence the nitric oxide (NO) signaling pathway. cvpharmacology.com NO is a potent vasodilator produced by the vascular endothelium. youtube.comnih.gov While some studies suggest that the vasodilatory effect of certain hydrazine (B178648) derivatives (a chemical class that includes phthalazines) is related to the activation of guanylate cyclase, the enzyme that produces the second messenger cGMP in response to NO, this does not appear to be the primary mechanism for hydralazine. nih.gov Instead, it has been proposed that hydralazine may increase the bioavailability of NO produced by the endothelium, leading to cGMP-mediated vasodilation. cvpharmacology.com However, it is important to note that the vascular relaxation induced by hydralazine appears to be independent of the endothelium. nih.gov

Pharmacological Synergy Studies

Enhancement of Activity of Co-Administered Therapeutic Agents (e.g., Antifungals)

Recent pharmacological investigations have highlighted the potential of phthalazine derivatives to act as synergistic agents, significantly enhancing the efficacy of existing therapeutic compounds, particularly in the realm of antifungal treatments. This synergistic activity is of considerable interest as it offers a promising strategy to overcome drug resistance, reduce required dosages, and broaden the spectrum of activity for established antifungal agents like azoles.

Detailed research has focused on the interaction between phthalazine analogues and azole antifungals, such as fluconazole (B54011), in combating infections caused by Candida albicans, a prevalent fungal pathogen. Azoles function by inhibiting the enzyme sterol 14α-demethylase, a critical component in the ergosterol (B1671047) biosynthesis pathway of fungi. nih.gov Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane function and inhibition of fungal growth. The emergence of azole-resistant strains has necessitated the exploration of combination therapies to restore or enhance their clinical utility. nih.gov

Studies have identified several phthalazinone and isoquinolone analogues that exhibit potent synergistic effects with fluconazole. nih.gov These compounds, when co-administered with a non-lethal concentration of fluconazole, have been shown to inhibit the growth of C. albicans in a dose-dependent manner. nih.gov The synergistic relationship is often quantified using the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 is indicative of pharmacological synergy. nih.govmdpi.com

One notable study demonstrated that certain bromophenyl phthalazinone and isoquinolone analogues exhibited significant synergy with fluconazole. nih.gov For instance, checkerboard assays revealed that isoquinolone 15 and phthalazinone 24 are true synergizers with fluconazole, with FIC indices of less than 0.17 and 0.12, respectively. nih.gov This level of synergy is well below the established threshold of 0.5. nih.gov

The enhancement of antifungal activity is further evidenced by the dramatic reduction in the half-maximal effective concentration (EC50) of the phthalazine compounds in the presence of fluconazole. For example, the bromophenyl phthalazinone 24 was identified as the most active compound tested, with an EC50 of 1 nM in the presence of fluconazole. nih.gov The synergistic effect was also observed with the newer azole antifungal, isavuconazole. nih.govnih.gov

The following interactive data tables summarize the key findings from these synergy studies, illustrating the enhanced antifungal activity of phthalazine derivatives when combined with fluconazole against C. albicans.

Table 1: Synergistic Antifungal Activity of Phthalazinone and Isoquinolone Analogues with Fluconazole against C. albicans nih.gov

| Compound | Analogue | EC50 (nM) in the presence of Fluconazole (0.25 µg/mL) |

| Phthalazinone | 1 | 15 |

| Isoquinolone | 13 | 33 |

| Isoquinolone | 15 | 24 |

| Phthalazinone | 24 | 7 |

This table demonstrates the potent antifungal activity (EC50) of selected phthalazinone and isoquinolone analogues in the presence of a fixed, non-lethal concentration of fluconazole.

Table 2: Enhanced Activity of Lead Compounds at a Lower Fluconazole Concentration nih.gov

| Compound | EC50 (nM) in the presence of Fluconazole (0.05 µg/mL) |

| Phthalazinone 1 | 49 |

| Isoquinolone 15 | 24 |

| Phthalazinone 24 | 7 |

This table illustrates that the potent synergistic activity is maintained even at a 5-fold lower concentration of fluconazole.

Table 3: Fractional Inhibitory Concentration (FIC) Indices of Lead Compounds with Fluconazole nih.gov

| Compound | FIC Index | Synergy Interpretation |

| Isoquinolone 15 | < 0.17 | Synergistic |

| Phthalazinone 24 | < 0.12 | Synergistic |

This table provides the FIC indices from checkerboard assays, confirming the strong synergistic interaction between the phthalazine analogues and fluconazole (Synergy: FIC ≤ 0.5).

These findings underscore the potential of phthalazine-based compounds to serve as powerful adjuvants in antifungal therapy, revitalizing the efficacy of existing drugs and offering a new avenue for combating resistant fungal infections. nih.gov

Computational Chemistry and Molecular Modeling in Phthalazine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of phthalazine (B143731) molecules. nih.govias.ac.in These methods provide a theoretical framework for understanding molecular structure and reactivity at the atomic level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of molecules. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energies of these orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are critical parameters calculated to understand chemical reactivity and optical properties. ias.ac.in

Theoretical calculations for phthalazine derivatives are often performed using DFT methods, such as the B3LYP functional with a 6-31+G(d) or 6-31G(d,p) basis set. nih.govias.ac.in Analysis of these frontier orbitals helps to prove the occurrence of eventual charge transfer within the molecule. ias.ac.inniscpr.res.in

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|

| Compound 1 (Condensed Phthalazine) | -5.837 | -2.145 | 3.692 | ias.ac.in |

| Compound 2 (Condensed Phthalazine) | -5.964 | -2.152 | 3.812 | ias.ac.in |

| Phthalazine Derivative 1 | -8.623 | -1.331 | 7.292 | nih.gov |

| Phthalazine Derivative 3 | -8.917 | -1.579 | 7.338 | nih.gov |

| Phthalazine Derivative 16a | -5.718 | -1.393 | 4.325 | nih.gov |

The HOMO-LUMO energy gap is a highly effective property for characterizing the chemical reactivity and kinetic stability of a molecule. nih.gov This frontier orbital gap helps predict how a molecule will interact with other species. nih.gov

A general principle is that a large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity. nih.gov Conversely, a small frontier orbital gap indicates that a molecule is more polarizable, generally corresponding to high chemical reactivity and low kinetic stability. nih.govias.ac.in For example, a study on condensed phthalazines revealed that a compound with a smaller energy gap (3.692 eV) was slightly more reactive than a similar compound with a larger gap (3.812 eV). ias.ac.in Similarly, another analysis concluded that a derivative with the lowest band gap had the highest chemical reactivity and lowest kinetic stability among the studied structures. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a prominent structure-based computational method used to predict the binding orientation of a small molecule (ligand) to its macromolecular target, typically a protein. ajchem-b.com This technique is widely applied in the research of phthalazine derivatives to screen for potentially active molecules and to understand their mechanism of action at a molecular level, particularly in drug design efforts targeting enzymes like VEGFR-2, PARP-1, and EGFR. ajchem-b.comtandfonline.comjapsonline.com

Docking simulations predict the most likely conformation, or "pose," of a phthalazine derivative when bound within the active site of a target protein. ajchem-b.com These predictions are crucial for understanding the structural basis of the ligand's activity. For instance, docking studies on phthalazine derivatives designed as VEGFR-2 inhibitors have been performed to predict their binding patterns and affinity towards the enzyme's active site. nih.govnih.gov These studies often reveal key binding interactions, such as hydrogen bonds with specific amino acid residues like Glu885, Asp1046, and Cys919, which are essential for stabilizing the ligand-protein complex. nih.gov The phthalazine scaffold often occupies hydrophobic regions of the ATP binding groove, contributing to its inhibitory effect. nih.gov

A critical aspect of molecular docking is the correlation between the calculated binding scores and the experimentally observed biological activity. ekb.eg The binding score, typically expressed in terms of energy (e.g., kcal/mol), estimates the binding affinity between the ligand and the protein. A strong correlation provides confidence in the predictive power of the computational model.

Numerous studies on phthalazine derivatives have demonstrated a high correlation between molecular modeling data and biological testing results. nih.govrsc.org For example, research on novel phthalazine derivatives as anticancer agents found that the calculated binding scores were in accordance with the experimental IC50 values against various cancer cell lines. tandfonline.com The compound exhibiting the best binding score also showed the highest potency in experimental assays. tandfonline.comtandfonline.com This synergy between in silico predictions and experimental validation is instrumental in guiding the design of more potent therapeutic agents. ajchem-b.com

| Compound | Binding Score (kcal/mol) | Experimental IC50 (µM) | Reference |

|---|---|---|---|

| Sorafenib (B1663141) (Reference) | -107.95 | 0.1 ± 0.02 | nih.govnih.gov |

| Compound 2g | N/A | 0.148 | nih.govrsc.org |

| Compound 4a | N/A | 0.196 | nih.govrsc.org |

| Compound 7a | N/A | 0.11 ± 0.01 | nih.gov |

| Compound 7b | N/A | 0.31 ± 0.03 | nih.gov |

| Compound 6 | Best Binding Score | 0.384 (vs. HCT116) | tandfonline.comtandfonline.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In the context of phthalazine research, MD simulations provide valuable insights into the stability and dynamics of ligand-protein complexes predicted by molecular docking. nih.gov

By simulating the behavior of the complex over a period, typically nanoseconds, researchers can assess the stability of the binding pose. nih.gov A key metric monitored during these simulations is the root-mean-square deviation (RMSD), which measures the average change in displacement of a selection of atoms. nih.gov A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound within the active site, validating the docking results. nih.gov For example, MD simulations of highly active phthalazine derivatives bound to VEGFR-2 have been run for 50 ns to confirm the global stability of the inhibitor within the target's active site. nih.gov Beyond drug design, MD simulations have also been used to calculate the adsorption energies of phthalazine derivatives in studies related to corrosion inhibition. osti.gov

Evaluation of Ligand-Target Interaction Stability over Time

A critical aspect of drug efficacy is the stability of the interaction between a ligand (the drug molecule) and its biological target, typically a protein. Molecular dynamics (MD) simulations are a powerful computational method used to assess this stability over time. By simulating the movements and interactions of atoms, MD can predict how a phthalazine derivative will behave when bound to its target receptor.

In studies involving novel phthalazine derivatives designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, MD simulations have been employed to validate the stability of the ligand-target complex. The results of these simulations often indicate that the phthalazine derivatives maintain a stable binding mode within the active site of the receptor. researchgate.netnih.gov Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored throughout the simulation. A low and stable RMSD value over the course of the simulation, for instance, up to 100 nanoseconds, suggests a stable and favorable interaction. dntb.gov.ua This stability is crucial for sustained inhibitory activity. For example, Gibbs free energy analysis and MM-GBSA calculations can reveal a more favorable interaction free energy for a designed compound compared to a known standard like Sorafenib, further confirming the stability of the interaction. dntb.gov.ua

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. Computational approaches have significantly enhanced the ability to derive meaningful SARs. For phthalazine derivatives, computational studies help elucidate the effects of different substituents on their inhibitory potency. nih.gov

These studies often focus on the impact of the hydrophobic and electronic nature of various substituents attached to the core phthalazine scaffold. nih.gov By analyzing a series of related compounds, researchers can identify key structural features, or pharmacophores, that are essential for activity. For instance, the type, length, and number of chemical spacers linking the phthalazine core to other parts of the molecule can be computationally modeled to predict their effect on biological activity. nih.govnih.gov This allows for the rational design of new derivatives with improved properties.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are a specific computational technique used to correlate the 3D properties of molecules with their biological activity. dntb.gov.uamdpi.com By developing models based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, researchers can predict the activity of newly designed phthalazine molecules. dntb.gov.ua

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" represents the key features a molecule must possess to bind to a specific target. For phthalazine derivatives, these models help in understanding the critical interactions with their target receptors, such as VEGFR-2. nih.govresearchgate.net

The typical pharmacophoric features for phthalazine-based VEGFR-2 inhibitors include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions that interact with key amino acid residues in the ATP binding domain of the receptor, such as Cys919, Glu885, and Asp1046. nih.govnih.gov

Once a pharmacophore model is established, it serves as a template for lead optimization. lephar.com This process involves iteratively modifying the chemical structure of a promising "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. lephar.com Computational chemists can virtually screen libraries of compounds to see how well they fit the pharmacophore model or use the model to guide the design of novel derivatives with enhanced features. nih.gov For example, new bioisosteric spacers or hydrophobic moieties can be computationally inserted and evaluated to increase the affinity for the target receptor. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Before a compound can become a drug, it must possess favorable ADMET properties. In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, helping to identify and eliminate candidates that are likely to fail later in development. researchgate.netresearchgate.net This computational screening is a crucial step in evaluating the drug-likeness of novel phthalazine derivatives. nih.govacs.org

Various computational tools and algorithms, such as the pkCSM descriptor algorithm, are used to predict a wide range of ADMET parameters. nih.govnih.gov These predictions help provide a comprehensive overview of the pharmacokinetic profile of the designed molecules. researchgate.net

Prediction of Pharmacokinetic Parameters

The prediction of specific pharmacokinetic parameters is a key component of in silico ADMET profiling. For phthalazine derivatives, these predictions are often compared to established drugs like sorafenib to gauge their potential. nih.govnih.gov Key predicted parameters include:

Absorption: Parameters related to intestinal absorption, such as Caco-2 permeability and water solubility, are predicted. Good absorption properties are often evaluated in the context of Lipinski's rule of five, which considers factors like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. nih.govnih.gov

Distribution: Predictions include whether the compound can cross the blood-brain barrier (BBB) and its volume of distribution.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it might inhibit any of these critical enzymes.

Excretion: Parameters such as total clearance are estimated.

Toxicity: A range of toxicity endpoints can be predicted, including hepatotoxicity (liver toxicity), oral acute toxicity, and oral chronic toxicity. nih.gov

The table below presents a sample of in silico ADMET predictions for representative phthalazine derivatives from a research study, illustrating the type of data generated in these computational analyses.

| Parameter | Prediction for Derivative 2g | Prediction for Derivative 4a | Prediction for Sorafenib |

| Water Solubility (log mol/L) | -4.417 | -5.73 | -4.685 |

| Caco-2 Permeability (log Papp) | 0.993 | 1.002 | 1.258 |

| Intestinal Absorption (% Absorbed) | 92.019 | 92.569 | 91.503 |

| Blood-Brain Barrier (BBB) Permeability (log BB) | -0.551 | -0.426 | -0.063 |

| CYP2D6 Inhibitor | No | No | Yes |

| CYP3A4 Inhibitor | Yes | Yes | Yes |

| Hepatotoxicity | Yes | Yes | Yes |

| Oral Acute Toxicity (LD50, mol/kg) | 2.594 | 2.65 | 2.451 |

| Oral Chronic Toxicity (LOAEL, log mg/kg_bw/day) | 1.833 | 2.126 | 1.34 |